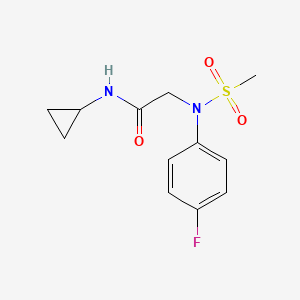![molecular formula C17H21N3O3S B5862994 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" and has been synthesized using various methods.
作用机制
The mechanism of action of Compound X is not fully understood. However, studies have shown that it exerts its pharmacological effects by inhibiting the activity of enzymes involved in inflammation and cancer progression. Compound X has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer progression.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. Compound X has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, it has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer progression.
实验室实验的优点和局限性
Compound X has several advantages and limitations for lab experiments. One of the advantages is its potent pharmacological activity, which makes it a useful tool for studying various biological processes. However, its limited solubility in water can be a limitation for some experiments. Moreover, its high cost and limited availability can also be a limitation for some researchers.
未来方向
There are several future directions for the study of Compound X. One of the directions is to further elucidate its mechanism of action and identify its molecular targets. This can help in the design of more potent and selective inhibitors of inflammation and cancer progression. Another direction is to explore its potential applications in other fields, such as material science and nanotechnology. Moreover, the development of new synthetic methods for Compound X can improve its availability and reduce its cost, making it more accessible to researchers.
合成方法
Compound X can be synthesized using various methods, including the reaction of 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine with different reagents. One of the common methods for synthesizing Compound X involves the reaction of piperidine with 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl chloride in the presence of a base, followed by the reaction with sulfonyl chloride. The resulting product is purified using column chromatography to obtain pure Compound X.
科学研究应用
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Compound X has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been found to possess anticancer properties and can be used as a potential chemotherapeutic agent. In drug discovery, Compound X can serve as a lead compound for designing new drugs with improved pharmacological properties. In material science, Compound X can be used as a building block for synthesizing novel materials with unique properties.
属性
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-12-14(2)20(18-13)17(21)15-6-8-16(9-7-15)24(22,23)19-10-4-3-5-11-19/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOUOMIOMHDTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

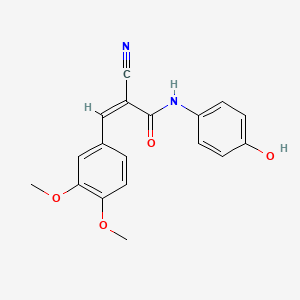
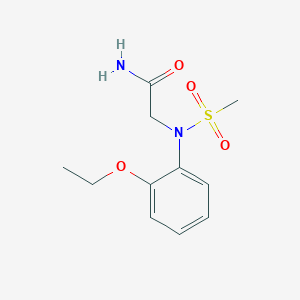
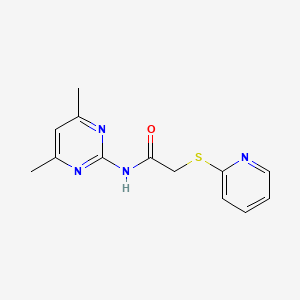
![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
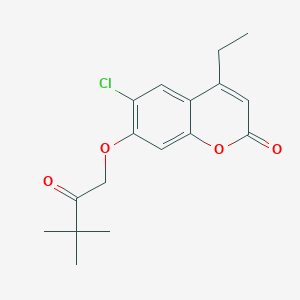
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
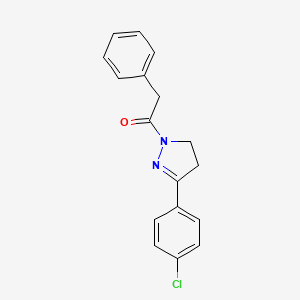
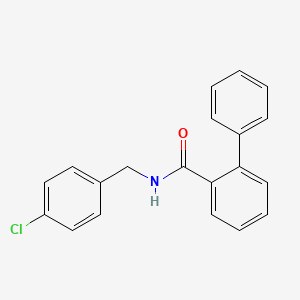
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
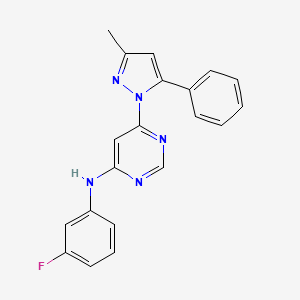

![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
